Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1158775-59-7
VCID: VC3039653
InChI: InChI=1S/C10H11N3O3/c1-5-4-7(14)13-9(11-5)8(6(2)12-13)10(15)16-3/h4,12H,1-3H3
SMILES: CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)OC
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 1158775-59-7

Cat. No.: VC3039653

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 1158775-59-7

Specification

CAS No. 1158775-59-7
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
IUPAC Name methyl 2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C10H11N3O3/c1-5-4-7(14)13-9(11-5)8(6(2)12-13)10(15)16-3/h4,12H,1-3H3
Standard InChI Key JETXNEOCQUWODS-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)OC
Canonical SMILES CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)OC

Introduction

Chemical Properties and Structure

Basic Information and Identification

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to an important class of fused heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry. The compound possesses a bicyclic structure consisting of fused pyrazole and pyrimidine rings, creating a planar aromatic system with unique electronic properties that facilitate interactions with biological targets . This structural framework provides rigidity to the molecule, contributing to its potential binding affinity with protein targets through non-covalent interactions. The compound's distinctive arrangement of functional groups creates a specific pharmacophore pattern that may be responsible for its biological activities.

The basic identification parameters of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate are presented in Table 1, which compiles essential data from multiple sources to provide a comprehensive profile of this compound.

Table 1: Basic Identification Parameters of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

ParameterValue
CAS Number1158775-59-7
Molecular FormulaC₁₀H₁₁N₃O₃
Molecular Weight221.21-221.22 g/mol
IUPAC Namemethyl 2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
MDL NumberMFCD13816228

The compound's structure features a fused pyrazolo[1,5-a]pyrimidine core with specific substitutions that distinguish it from other members of this class. The methyl groups at positions 2 and 5, hydroxyl group at position 7, and methyl carboxylate at position 3 create a unique electronic and steric environment that influences its chemical reactivity and potential biological interactions . This specific substitution pattern is crucial for understanding the compound's properties and potential applications in pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate provide valuable insights into its behavior in various chemical and biological systems. Although comprehensive physical property data for this specific compound is somewhat limited in the available literature, its properties can be inferred from its structural features and comparison with related compounds in the pyrazolo[1,5-a]pyrimidine class. The compound appears as a solid at ambient temperature with specific physicochemical characteristics determined by its functional groups and molecular architecture .

The presence of multiple functional groups significantly influences the compound's chemical reactivity and intermolecular interactions. The methyl ester group (-COOCH₃) at the 3-position introduces a carbonyl functionality that can participate in hydrogen bonding as an acceptor and may undergo hydrolysis under appropriate conditions . The hydroxyl group (-OH) at the 7-position is a particularly important feature, as it can serve as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with biological receptors and influencing its solubility properties . The methyl groups at positions 2 and 5 contribute to the compound's hydrophobicity and may influence important parameters such as lipophilicity, which affects membrane permeability and protein binding characteristics.

According to the safety data sheet, the compound has limited solubility in water but is likely to dissolve more readily in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or acetone . This solubility profile is consistent with its balanced hydrophilic-hydrophobic character, with polar functional groups (hydroxyl and ester) providing some water interaction capability while the aromatic core and methyl groups contribute to its affinity for organic solvents. These solubility characteristics are important considerations for laboratory handling, formulation development, and potential biological testing.

Structural Features and Characteristics

The structural architecture of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate presents several noteworthy features that determine its chemical behavior, reactivity patterns, and potential biological interactions. The pyrazolo[1,5-a]pyrimidine scaffold forms the foundation of this compound's structure and contributes significantly to its properties. This bicyclic heterocyclic system creates a planar, aromatic framework with a specific electronic distribution that enables various types of intermolecular interactions, including π-π stacking, cation-π interactions, and hydrogen bonding .

The substitution pattern in Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate creates a unique molecular fingerprint that distinguishes it from other members of this compound class. The hydroxyl group at position 7 is particularly significant as it introduces a polar moiety capable of forming hydrogen bonds with complementary functional groups in biological targets, potentially enhancing binding affinity and specificity . Studies on related compounds have demonstrated that this hydroxyl group can contribute substantially to biological activities, including antioxidant and antibacterial properties .

The methyl groups at positions 2 and 5 contribute to the compound's hydrophobic character and may play crucial roles in binding to protein targets through hydrophobic interactions. Research on structurally similar compounds has revealed that methyl substituents at these positions can be favorable for biological activity, particularly in enzyme inhibition . These methyl groups create specific steric constraints and electron density patterns that may facilitate optimal positioning within binding pockets of target proteins.

The methyl carboxylate group at position 3 introduces another important functional element to the molecule. This ester group provides a site for potential hydrogen bonding interactions and could serve as a handle for further chemical modifications . The carbonyl oxygen can act as a hydrogen bond acceptor, while the ester linkage offers a possibility for hydrolysis to the corresponding carboxylic acid or conversion to other derivatives such as amides. This functional group versatility makes the compound potentially valuable as both a biological probe and a synthetic intermediate.

The combination of these structural elements creates a molecule with a specific three-dimensional topology and electronic distribution that determines its chemical reactivity, physical properties, and biological interactions. Understanding these structural characteristics is fundamental for predicting the compound's behavior in different contexts and for guiding the design of related compounds with enhanced or modified properties.

Synthesis Methods

General Synthetic Routes for Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives follows several well-established methodological approaches that have been refined over decades of research. These synthetic strategies provide versatile access to this important heterocyclic scaffold and allow for the preparation of derivatives with diverse substitution patterns. Understanding these general synthetic routes is essential for appreciating how Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate and similar compounds can be prepared efficiently and with control over the regiochemistry of substitution.

One of the most common and reliable synthetic approaches involves the reaction of 3-aminopyrazoles with various 1,3-biselectrophilic compounds. According to the literature, "the pyrimidine ring construction via the interaction of NH-3-aminopyrazoles with different 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, β-ketonitriles, and so on" represents a well-established methodology for accessing these bicyclic systems . This approach enables the construction of the pyrimidine ring through a cyclization process that typically involves initial nucleophilic attack by the amino group of the pyrazole on one of the electrophilic centers of the 1,3-biselectrophile. This is followed by ring closure to form the bicyclic pyrazolo[1,5-a]pyrimidine system.

The cyclization process can proceed with varying degrees of regioselectivity depending on the nature of the substituents present on both the aminopyrazole and the 1,3-biselectrophile. For instance, the literature reports that "Reaction yields are increased with electron withdrawer groups (EWGs) attached to the 4-aryl moiety in 27, evidencing an electronic dependence on the nature of substituents" . This highlights how electronic effects can influence the efficiency and outcome of these cyclization reactions, providing a means to optimize synthetic approaches for specific target compounds.

Another important synthetic strategy involves the use of enones for the preparation of pyrazolo[1,5-a]pyrimidines. The literature describes how "the cyclization regiospecificity (enone vs. ynone moiety) emerges from the trimethylsilyl (TMS) group high electron-donating effect in π-electron systems" . This observation demonstrates how specific functional groups can direct the regioselectivity of cyclization, allowing for controlled synthesis of particular isomers. Such control is crucial when targeting compounds with specific substitution patterns like Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

These general synthetic approaches provide a foundation for developing specific methods to prepare individual pyrazolo[1,5-a]pyrimidine derivatives, including our target compound. By selecting appropriate starting materials and reaction conditions, chemists can effectively navigate the synthesis of these valuable heterocyclic systems with control over regiochemistry and functional group incorporation.

Specific Synthesis of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

The specific synthesis of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate builds upon the general strategies described for pyrazolo[1,5-a]pyrimidines but requires careful consideration of how to introduce the specific substituents in the desired positions. Based on the available literature and synthetic precedents for related compounds, several viable approaches can be proposed for accessing this particular derivative.

According to one source, "The synthesis of Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the esterification of its parent compound, 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This process can be achieved through standard esterification reactions using methanol in the presence of an acid catalyst". This suggests that the carboxylic acid derivative represents an important synthetic intermediate that can be readily converted to the desired methyl ester through established esterification protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator